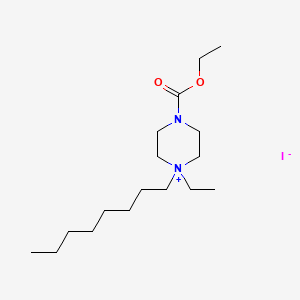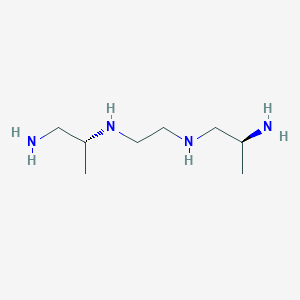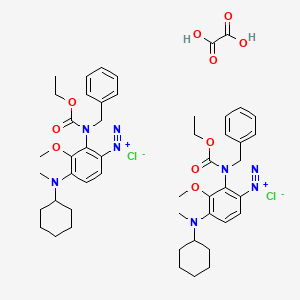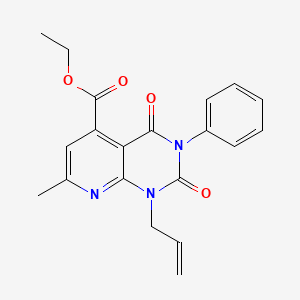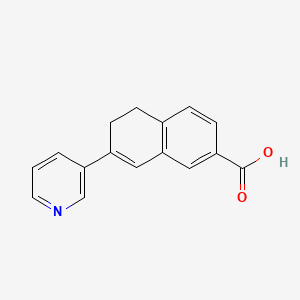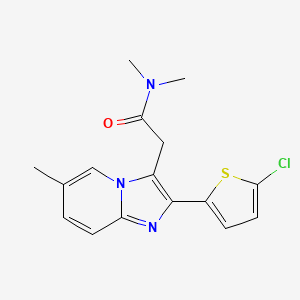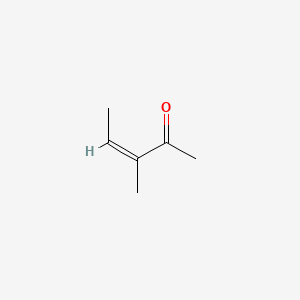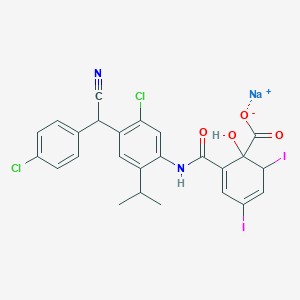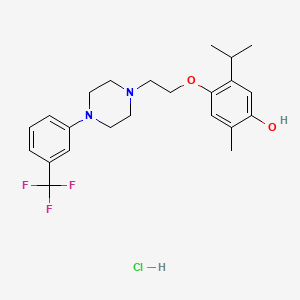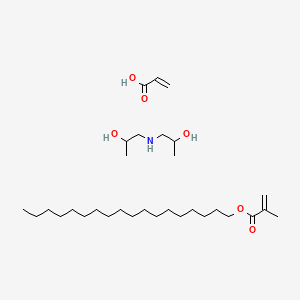
1-(2-Hydroxypropylamino)propan-2-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid, and is further compounded with 1,1’-iminobis(2-propanol). The resulting polymer exhibits characteristics that make it suitable for use in industrial, medical, and scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid involves several steps:
Esterification: The initial step involves the esterification of 2-propenoic acid, 2-methyl- with octadecyl alcohol to form 2-propenoic acid, 2-methyl-, octadecyl ester. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion.
Polymerization: The ester is then polymerized with 2-propenoic acid in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The polymerization reaction is carried out under controlled temperature conditions to ensure the formation of the desired polymer.
Compounding: The final step involves compounding the polymer with 1,1’-iminobis(2-propanol). This step may involve mixing the polymer with the compound under heat and pressure to achieve a homogeneous mixture.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and alcohol functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The polymer can undergo substitution reactions, particularly at the ester and alcohol groups. Nucleophilic substitution reactions can introduce various functional groups into the polymer.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
科学研究应用
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
作用机制
The compound exerts its effects through various mechanisms depending on the application:
Polymerization: The polymerization process involves the formation of covalent bonds between monomer units, resulting in a high molecular weight polymer with unique physical and chemical properties.
Interaction with Biological Systems: In biological applications, the compound can interact with cellular components, facilitating drug delivery or promoting tissue regeneration. The presence of 1,1’-iminobis(2-propanol) enhances the biocompatibility and functionality of the polymer.
相似化合物的比较
Similar Compounds
Octadecyl methacrylate: Similar ester compound used in polymer synthesis.
Acrylic acid stearyl methacrylate polymer: Another polymer with similar applications in coatings and adhesives.
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with hexadecyl 2-propenoate: A related polymer with different ester groups.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) lies in its combination of ester and alcohol functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its versatility and makes it suitable for a wide range of applications, from industrial coatings to biomedical devices.
属性
CAS 编号 |
167078-18-4 |
|---|---|
分子式 |
C31H61NO6 |
分子量 |
543.8 g/mol |
IUPAC 名称 |
1-(2-hydroxypropylamino)propan-2-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO2.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-5(8)3-7-4-6(2)9;1-2-3(4)5/h2,4-20H2,1,3H3;5-9H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
InChI 键 |
VBWPAUNWCRPIPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(CNCC(C)O)O.C=CC(=O)O |
相关CAS编号 |
167078-18-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
